molecular formula C16H24N6OS B12224856 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

Cat. No.: B12224856
M. Wt: 348.5 g/mol
InChI Key: FIRQUQDKGSLYPU-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring The piperazine ring is further substituted with a methoxymethyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with a pyridazine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxymethyl-thiadiazole moiety in 3-Tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine provides unique chemical properties, such as the ability to form strong interactions with metal ions and undergo specific chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H24N6OS

Molecular Weight

348.5 g/mol

IUPAC Name

5-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C16H24N6OS/c1-16(2,3)12-5-6-14(19-18-12)21-7-9-22(10-8-21)15-17-13(11-23-4)20-24-15/h5-6H,7-11H2,1-4H3

InChI Key

FIRQUQDKGSLYPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)COC

Origin of Product

United States

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